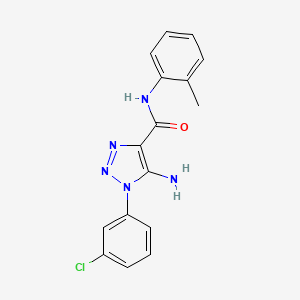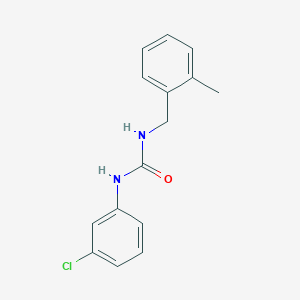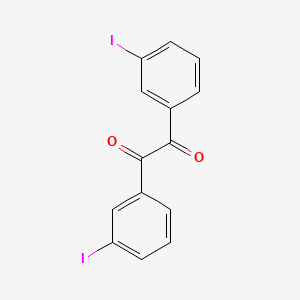
5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of triazole derivatives, which have been reported to exhibit a wide range of pharmacological activities.
Mechanism of Action
The exact mechanism of action of 5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects through the inhibition of various enzymes and receptors involved in the inflammatory response.
Biochemical and Physiological Effects:
5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been reported to exhibit several biochemical and physiological effects. This compound has been shown to reduce the levels of various inflammatory mediators, such as prostaglandins and cytokines. Additionally, this compound has also been reported to reduce the levels of reactive oxygen species and to increase the levels of endogenous antioxidants.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its wide range of pharmacological activities. This compound has been reported to exhibit significant anti-inflammatory, analgesic, antipyretic, antimicrobial, and antifungal properties. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are required to determine the safe dosage range of this compound.
Future Directions
Several future directions can be explored in the field of medicinal chemistry using 5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. One of the potential areas of research is the development of novel drug delivery systems for this compound to enhance its therapeutic efficacy. Additionally, further studies are required to investigate the potential of this compound in the treatment of various inflammatory and infectious diseases. Furthermore, the development of new derivatives of this compound with improved pharmacological properties is also an area of interest for future research.
Synthesis Methods
The synthesis of 5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be achieved through a multistep process that involves the reaction of various starting materials. One of the commonly used methods for the synthesis of this compound involves the reaction of 3-chlorobenzaldehyde, 2-methylphenylhydrazine, and 4-amino-1,2,3-triazole in the presence of a suitable catalyst.
Scientific Research Applications
5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic properties. Several studies have reported that this compound exhibits significant anti-inflammatory, analgesic, and antipyretic activities. Furthermore, this compound has also been reported to possess potent antimicrobial and antifungal properties.
properties
IUPAC Name |
5-amino-1-(3-chlorophenyl)-N-(2-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O/c1-10-5-2-3-8-13(10)19-16(23)14-15(18)22(21-20-14)12-7-4-6-11(17)9-12/h2-9H,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJOAADSESJLOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-2-[3-(9H-carbazol-9-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B5070007.png)

![6-[4-(1-piperidinylcarbonyl)-1-piperidinyl]-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5070027.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5070030.png)
![N-[4-(4-bromophenoxy)butyl]-2-propen-1-amine oxalate](/img/structure/B5070031.png)
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5070045.png)
![N-benzyl-2-[4-chloro-2-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B5070052.png)
![N-[2-(4-fluorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5070064.png)
![(3aS*,6aR*)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-[2-(4-fluorophenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5070077.png)
![4-({[(4-methylphenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B5070086.png)

![N-{[(3-acetylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5070102.png)